

Discovery and history of 2-(3-Formylphenyl)acetic acid

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Compound of Interest

Compound Name: 2-(3-Formylphenyl)acetic acid

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An In-Depth Technical Guide to **2-(3-Formylphenyl)acetic Acid**: Synthesis, Properties, and Applications

Abstract

2-(3-Formylphenyl)acetic acid (CAS No. 34956-29-1) is a bifunctional organic compound featuring both a carboxylic acid and an aromatic aldehyde group.^{[1][2][3][4]} This unique structural arrangement makes it a highly valuable and versatile building block in modern organic synthesis. Its ability to undergo orthogonal chemical transformations allows for its incorporation into complex molecular architectures, positioning it as a key intermediate in the development of active pharmaceutical ingredients (APIs), fine chemicals, and advanced materials.^[2] This guide provides a comprehensive overview of the historical context, synthetic evolution, physicochemical properties, and key applications of this important reagent, tailored for researchers and professionals in chemical and drug development.

Introduction and Historical Context

While the specific "discovery" of **2-(3-Formylphenyl)acetic acid** is not marked by a singular historical event, its emergence in the chemical literature is intrinsically linked to the broader development of selective oxidation methods and the demand for functionalized aromatic intermediates in medicinal chemistry. The core challenge in synthesizing such a molecule lies in the selective oxidation of a benzylic methyl group to an aldehyde without over-oxidation to the corresponding carboxylic acid, a common pitfall with many strong oxidizing agents.^[5]

Historically, the oxidation of alkylarenes to aldehydes required harsh conditions or the use of stoichiometric heavy metal oxidants like chromium trioxide, which presented both selectivity challenges and environmental concerns.^{[5][6]} The development of more controlled, multi-step synthetic sequences, such as benzylic halogenation followed by a Sommelet or related oxidation, provided a reliable and scalable pathway. It is through the refinement of such methodologies that **2-(3-Formylphenyl)acetic acid** transitioned from a synthetic curiosity to a readily accessible and commercially available building block.^[7] Its utility is primarily as a precursor, valued for its capacity to participate in diverse reaction cascades for building molecular complexity.^[2]

Synthetic Methodologies: A Strategic Analysis

The preparation of **2-(3-Formylphenyl)acetic acid** is most effectively achieved from its corresponding methyl precursor, 2-(m-tolyl)acetic acid (also known as 3-methylphenylacetic acid). The primary strategic consideration is the controlled, single-step oxidation of the benzylic methyl group.

The Challenge of Direct Benzylic Oxidation

Direct oxidation of the methyl group on 2-(m-tolyl)acetic acid to an aldehyde is a formidable challenge. The initial aldehyde product is often more susceptible to oxidation than the starting methyl group, leading to the formation of the dicarboxylic acid as a significant byproduct.^[5] While various specialized oxidants have been developed for this transformation (e.g., o-iodoxybenzoic acid (IBX), transition metal catalysts), these can require careful tuning and may not be cost-effective for large-scale production.^{[8][9]}

A Robust Two-Step Approach: Benzylic Bromination and Sommelet Reaction

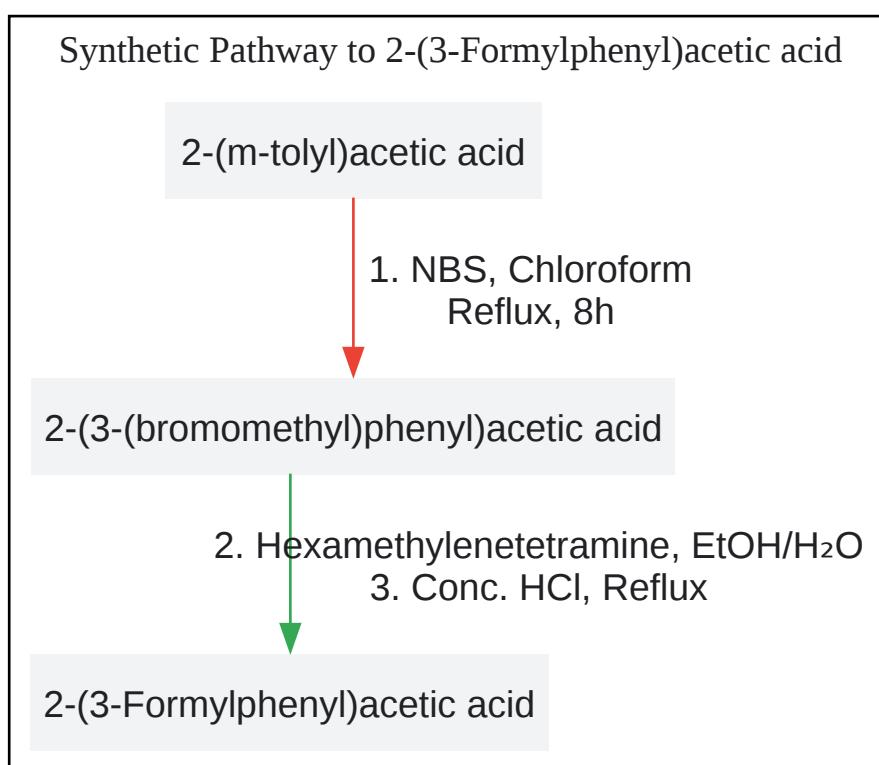
A more reliable and widely adopted strategy involves a two-step sequence that circumvents the issue of over-oxidation. This method first converts the methyl group into a more reactive benzylic halide, which is then transformed into the aldehyde.

- Step 1: Free-Radical Benzylic Bromination: The synthesis commences with the bromination of 2-(m-tolyl)acetic acid at the benzylic position using N-bromosuccinimide (NBS) in a non-

polar solvent like chloroform, initiated by a radical initiator or reflux. This reaction is a classic and highly selective method for halogenating the position alpha to an aromatic ring.

- Step 2: The Sommelet Reaction: The resulting 2-(3-(bromomethyl)phenyl)acetic acid is then treated with hexamethylenetetramine. This forms a quaternary ammonium salt which, upon acidic hydrolysis, breaks down to yield the desired aldehyde, **2-(3-Formylphenyl)acetic acid**.^[1] This entire workflow is a well-established and scalable process.

The diagram below illustrates this reliable synthetic pathway.



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Caption: Key synthetic route from 2-(m-tolyl)acetic acid.

Physicochemical Properties and Characterization

Proper characterization is essential to confirm the identity and purity of **2-(3-Formylphenyl)acetic acid**. The key analytical data are summarized below.

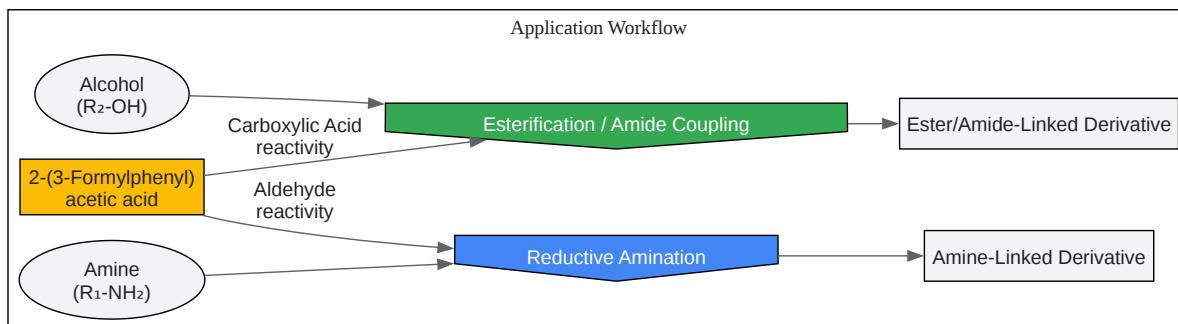
Property	Value	Source
CAS Number	34956-29-1	[2][3][10]
Molecular Formula	C ₉ H ₈ O ₃	[1][2][3]
Molecular Weight	164.16 g/mol	[2][7]
Appearance	Off-white solid	[1]
¹ H NMR (400 MHz, CDCl ₃)	δ 10.01 (s, 1H, -CHO), 7.84-7.79 (m, 2H, Ar-H), 7.60-7.48 (m, 2H, Ar-H), 3.75 (s, 2H, -CH ₂ COOH)	[1]
Predicted pKa	4.19 ± 0.10	[10]

Applications in Research and Development

The synthetic value of **2-(3-Formylphenyl)acetic acid** stems from its two distinct functional groups, which can be addressed with high chemoselectivity.

- **Pharmaceutical Synthesis:** The aldehyde functionality is a versatile handle for constructing heterocyclic rings (e.g., quinolines, imidazoles) or for introducing substituents via reactions like reductive amination, Wittig olefination, or aldol condensations. The carboxylic acid allows for the formation of amide or ester linkages, crucial for creating prodrugs or linking the molecule to other pharmacophores.[2] Its classification as a "Protein Degrader Building Block" suggests its use in the synthesis of Proteolysis-targeting chimeras (PROTACs), a cutting-edge area of drug discovery.[7]
- **Materials Science:** The bifunctional nature allows it to act as a monomer or cross-linking agent in the synthesis of specialty polymers and functional dyes where specific aromatic functionalities are required.[2]

The following diagram conceptualizes how this building block can be utilized in a typical drug discovery workflow.



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